3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile
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Overview
Description
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is an organic compound with the molecular formula C13H16N2O3 It is a derivative of acrylonitrile and contains a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine and acrylonitrile under basic conditions. A common method includes:
Condensation Reaction: 3,4,5-trimethoxybenzaldehyde is reacted with an amine (such as aniline) in the presence of a base (e.g., sodium hydroxide) to form an intermediate Schiff base.
Addition of Acrylonitrile: The intermediate is then reacted with acrylonitrile to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive heterocycles and other complex organic molecules.
Biology: Potential use in the development of biochemical probes and enzyme inhibitors.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is not fully understood. it is believed to act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups and the nitrile moiety may play a role in stabilizing transition states or forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile: Similar structure but with a different substitution pattern on the benzyl group.
3-Anilino-2-(3,4,5-trimethoxybenzyl)acrylonitrile: Contains an aniline group instead of an amino group.
Uniqueness
3-Amino-2-(3,4,5-trimethoxybenzyl)acrylonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of three methoxy groups enhances its solubility and may influence its interaction with biological targets.
Properties
CAS No. |
85536-85-2 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(E)-3-amino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile |
InChI |
InChI=1S/C13H16N2O3/c1-16-11-5-9(4-10(7-14)8-15)6-12(17-2)13(11)18-3/h5-7H,4,14H2,1-3H3/b10-7+ |
InChI Key |
INRQJEQHKHUUSB-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=C\N)/C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CN)C#N |
Origin of Product |
United States |
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